

Validating Novel Las17 Interacting Proteins: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods for validating novel protein interactions with **Las17**, a key regulator of actin polymerization in yeast. The content is designed to assist researchers in selecting the most appropriate techniques for their specific research goals, presenting supporting experimental data and detailed protocols.

Introduction to Las17 and its Role in Cellular Processes

Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a crucial component of the cellular machinery that governs actin dynamics. It plays a pivotal role in processes such as endocytosis, cell polarity, and cytokinesis by activating the Arp2/3 complex, which in turn initiates the formation of branched actin filaments.[1][2][3] Given its central role, identifying and validating its interacting partners is essential for a comprehensive understanding of these fundamental cellular processes and for developing potential therapeutic interventions.

Comparison of Las17 Interacting Proteins

Several proteins have been identified and validated as interactors of **Las17**. The following table summarizes the key interacting partners and provides quantitative data from validation experiments.

Interacting Protein	Method of Validation	Quantitative Readout	Interaction Strength/Efficiency	Reference
Ysc84	Yeast Two-Hybrid	β -galactosidase activity (Miller units)	125.3 \pm 15.2	[4]
GST Pull-down	N/A	Significant binding observed	[4]	
Sla1	Co-immunoprecipitation	N/A	Stable complex formation	
In vitro pyrene-actin polymerization assay	Inhibition of Las17 activity	Sla1 inhibits Las17-mediated actin polymerization		
Lsb1	Co-immunoprecipitation	N/A	Co-immunoprecipitated with Las17-CFP	
In vitro pyrene-actin polymerization assay	Inhibition of Las17 activity	Lsb1 is a negative regulator of Las17		
Lsb2	Co-immunoprecipitation	N/A	Co-immunoprecipitated with Las17-CFP	
In vitro pyrene-actin polymerization assay	Inhibition of Las17 activity	Lsb2 is a less potent inhibitor than Lsb1		

Arp2/3 complex	Genetic Interaction	Allele-specific multicopy suppressor	Overexpression of LAS17 suppresses arp2 and arp3 mutations
Actin	Yeast Two-Hybrid	N/A	Interaction confirmed
F-actin pelleting assay	No significant co-pelleting with a Las17 fragment	Las17 has a monomeric actin-binding site	
Pgk1 (Negative Control)	Co-immunoprecipitation	N/A	Did not interact with Las17

Experimental Validation Methodologies: A Comparative Overview

The validation of protein-protein interactions is a critical step in interactome mapping. Different techniques offer distinct advantages and disadvantages in terms of the type of interaction they can detect (direct vs. indirect, transient vs. stable) and their suitability for high-throughput screening.

Method	Principle	Advantages	Disadvantages
Yeast Two-Hybrid (Y2H)	Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.	<ul style="list-style-type: none"> - In vivo detection of binary interactions. - Suitable for high-throughput screening. - Can detect transient interactions. 	<ul style="list-style-type: none"> - High rate of false positives and false negatives. - Proteins are expressed ectopically in the nucleus, which may not be their native environment. - Post-translational modifications may differ from higher eukaryotes.
Co-immunoprecipitation (Co-IP)	A specific antibody is used to pull down a target protein ("bait") from a cell lysate, along with any proteins that are bound to it ("prey").	<ul style="list-style-type: none"> - Detects interactions in a near-native cellular context. - Can identify components of a protein complex. 	<ul style="list-style-type: none"> - Depends on the availability of a specific antibody. - May not detect transient or weak interactions. - The presence of a bridging molecule cannot be excluded.
GST Pull-down Assay	An in vitro technique where a GST-tagged "bait" protein is immobilized on glutathione-coated beads and used to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.	<ul style="list-style-type: none"> - Can confirm direct physical interactions. - Useful for mapping interaction domains. 	<ul style="list-style-type: none"> - In vitro conditions may not reflect the cellular environment. - Prone to non-specific binding.
In vitro Pyrene-Actin Polymerization Assay	Measures the change in fluorescence of	<ul style="list-style-type: none"> - Provides quantitative kinetic data on actin 	<ul style="list-style-type: none"> - An indirect method for studying protein

pyrene-labeled actin monomers as they incorporate into filaments, allowing for the study of proteins that regulate actin polymerization.

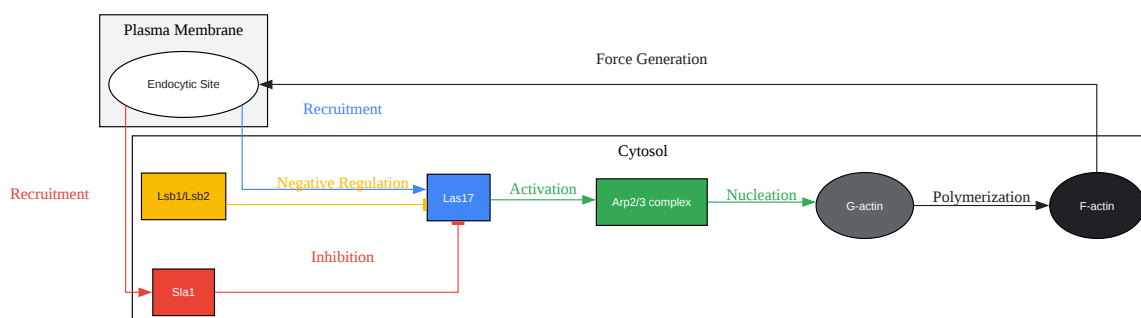
polymerization. - Allows for the dissection of the mechanism of regulatory proteins.

interactions. - Requires purified proteins and specialized equipment.

Signaling Pathway and Experimental Workflows

Las17-Mediated Actin Polymerization in Endocytosis

The following diagram illustrates the signaling pathway involving **Las17** and its key interactors during the process of endocytosis in yeast. Sla1 initially keeps **Las17** in an inactive state. Upon endocytic initiation, this inhibition is relieved, allowing **Las17** to recruit and activate the Arp2/3 complex, leading to actin polymerization and membrane invagination. Lsb1 and Lsb2 act as negative regulators in this process.

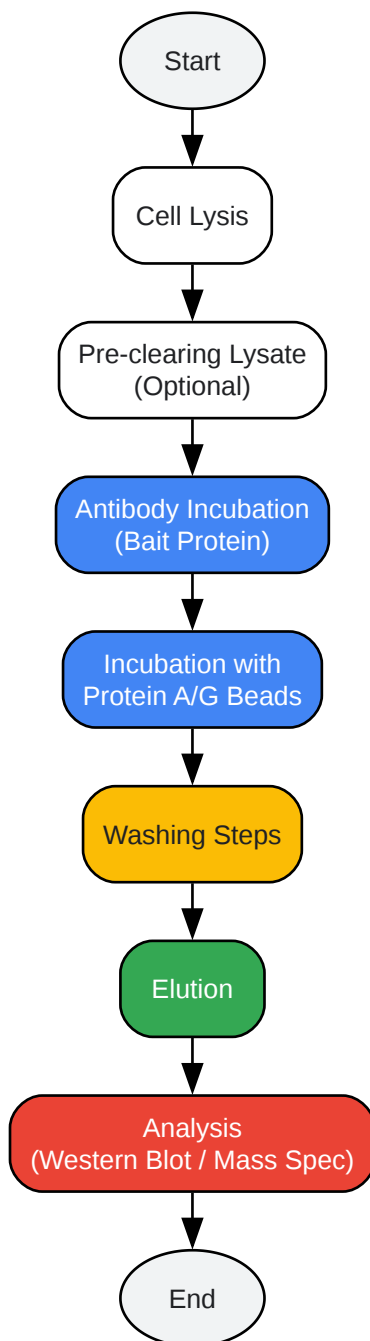


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Caption: **Las17** signaling in endocytosis.

Experimental Workflow for Co-immunoprecipitation

This diagram outlines the major steps involved in a co-immunoprecipitation experiment to validate a protein-protein interaction.

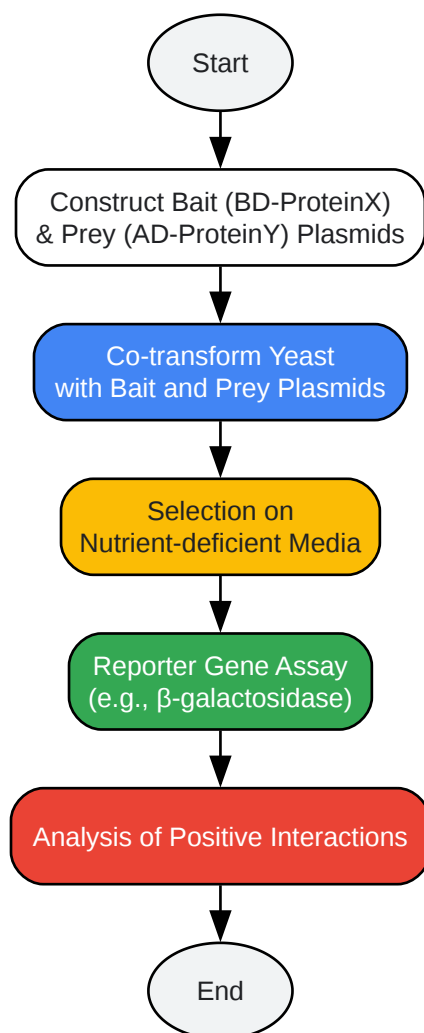


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Caption: Co-immunoprecipitation workflow.

Experimental Workflow for Yeast Two-Hybrid Screening

The following diagram illustrates the key stages of a yeast two-hybrid screen to identify novel protein interactions.



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Caption: Yeast two-hybrid workflow.

Detailed Experimental Protocols Co-immunoprecipitation (Co-IP) from Yeast

This protocol is adapted for the immunoprecipitation of a target protein and its interacting partners from *Saccharomyces cerevisiae*.

Materials:

- Yeast lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail)
- Antibody specific to the bait protein
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Glass beads (0.5 mm diameter)

Procedure:

- Cell Culture and Lysis:
 - Grow yeast cells to mid-log phase.
 - Harvest cells by centrifugation and wash with ice-cold water.
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by vortexing with glass beads at 4°C.
 - Clarify the lysate by centrifugation to remove cell debris.
- Pre-clearing (Optional):
 - Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a fresh tube.

- Immunoprecipitation:
 - Add the specific antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold wash buffer.
- Elution:
 - Resuspend the washed beads in elution buffer.
 - Boil the sample for 5-10 minutes to release the protein complexes from the beads.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. Alternatively, samples can be submitted for mass spectrometry analysis to identify unknown interacting partners.

Yeast Two-Hybrid (Y2H) Assay

This protocol outlines the general steps for performing a yeast two-hybrid assay.

Materials:

- Yeast strains (e.g., AH109, Y187)
- Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)
- Yeast transformation reagents
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

- X- α -Gal or X- β -Gal for colorimetric assay

Procedure:

- Plasmid Construction:
 - Clone the gene for the "bait" protein into the bait vector, in-frame with the DNA-binding domain (e.g., GAL4-BD).
 - Clone the gene for the "prey" protein or a cDNA library into the prey vector, in-frame with the activation domain (e.g., GAL4-AD).
- Yeast Transformation:
 - Co-transform the bait and prey plasmids into a suitable yeast reporter strain. Alternatively, use a mating strategy with two different yeast strains each containing one plasmid.
- Selection for Interaction:
 - Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.
 - Plate the yeast on high-stringency selective media (lacking histidine and adenine) to select for cells where an interaction is occurring, leading to the expression of reporter genes.
- Reporter Gene Assay:
 - Perform a qualitative (colony lift) or quantitative (liquid) β -galactosidase assay to confirm the interaction. A positive interaction will result in the development of a blue color in the presence of a chromogenic substrate.

GST Pull-Down Assay

This protocol describes an in vitro method to confirm a direct protein-protein interaction.

Materials:

- Expression vector for GST-tagged bait protein (e.g., pGEX)

- E. coli expression strain (e.g., BL21)
- Glutathione-agarose or magnetic beads
- Lysis buffer for prey protein (e.g., from cell culture or in vitro translation)
- Wash buffer
- Elution buffer (containing reduced glutathione)

Procedure:

- Expression and Purification of GST-Bait Protein:
 - Transform E. coli with the GST-bait plasmid and induce protein expression.
 - Lyse the bacteria and purify the GST-tagged protein using glutathione beads.
- Preparation of Prey Protein Lysate:
 - Prepare a cell lysate containing the prey protein or synthesize the prey protein using an in vitro transcription/translation system.
- Binding Reaction:
 - Incubate the immobilized GST-bait protein with the prey protein lysate for 1-4 hours at 4°C.
 - Include a negative control with GST alone to check for non-specific binding.
- Washing:
 - Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the GST-bait protein and any bound prey protein by adding elution buffer containing reduced glutathione.

- Analysis:
 - Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

In Vitro Pyrene-Actin Polymerization Assay

This assay is used to study the effect of a protein on the kinetics of actin polymerization.

Materials:

- Pyrene-labeled actin monomers
- Unlabeled actin monomers
- General actin buffer (G-buffer)
- Polymerization buffer (containing KCl and MgCl₂)
- Fluorometer

Procedure:

- Preparation of Actin:
 - Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer on ice. A typical ratio is 5-10% pyrene-labeled actin.
- Initiation of Polymerization:
 - Add the protein of interest (e.g., **Las17** and its potential regulators) to the G-actin solution.
 - Initiate polymerization by adding polymerization buffer.
- Fluorescence Measurement:
 - Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

- Data Analysis:
 - Plot fluorescence intensity versus time. The resulting curve provides information about the lag phase (nucleation), the elongation rate (slope of the curve), and the steady-state (plateau). This allows for the quantification of the effects of regulatory proteins on actin dynamics.

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